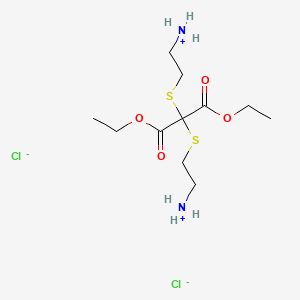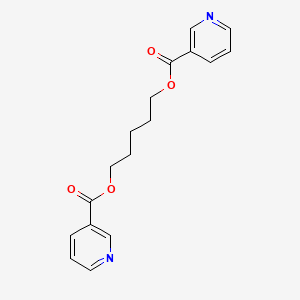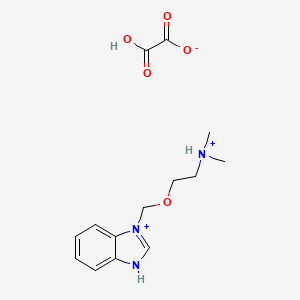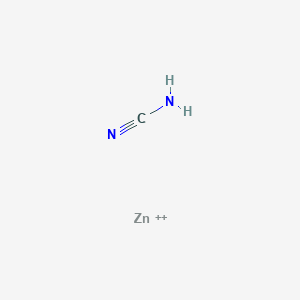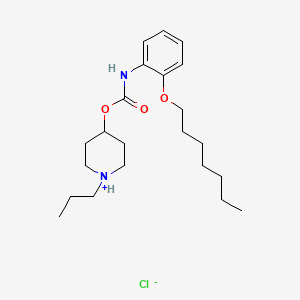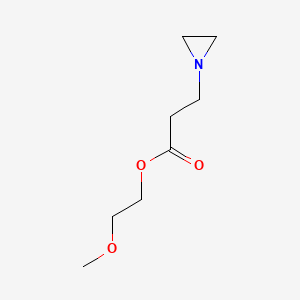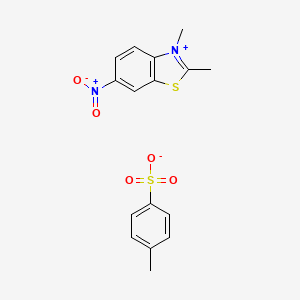![molecular formula C9H17NO4 B13746268 6-[(2-Carboxyethyl)amino]hexanoic acid CAS No. 4383-91-9](/img/structure/B13746268.png)
6-[(2-Carboxyethyl)amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Carboxyethyl)amino]hexanoic acid is an organic compound that belongs to the class of alpha amino acids It is a derivative of lysine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Carboxyethyl)amino]hexanoic acid can be achieved through several methods. One common approach involves the reaction of tert-butyl N-tert-butylcarbonyl-L-lysinate hydrochloride with tert-butyl acrylate in the presence of dichloromethane and triethylamine. The reaction mixture is shaken for 16 hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2-Carboxyethyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, amine derivatives, and substituted amino acids. These products have various applications in chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
6-[(2-Carboxyethyl)amino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 6-[(2-Carboxyethyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition can affect various biochemical processes, including fibrinolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminocaproic acid:
N-(5-Amino-1-carboxypentyl)iminodiacetic acid: Another lysine derivative with similar chemical properties.
Uniqueness
6-[(2-Carboxyethyl)amino]hexanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
4383-91-9 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
6-(2-carboxyethylamino)hexanoic acid |
InChI |
InChI=1S/C9H17NO4/c11-8(12)4-2-1-3-6-10-7-5-9(13)14/h10H,1-7H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
BARXJSHSPNGZRP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCNCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


